molecular formula C19H17N3OS2 B10858271 (2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B10858271
M. Wt: 367.5 g/mol
InChI Key: UYFLAORTCSDPFM-LJPFBKGQSA-N
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Description

(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core with various substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazolidinone Core: This can be achieved through the cyclization of appropriate thioamide and α-halo carbonyl compounds.

    Substitution Reactions: Introduction of the benzothiazole and pyridine moieties can be done via nucleophilic substitution reactions.

    Condensation Reactions: The final step often involves condensation reactions to introduce the ethyl and methyl groups.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the benzothiazole ring.

    Reduction: Reduction reactions could target the double bonds or the nitrogen-containing heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like this can be used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Thiazolidinone derivatives are often studied for their antimicrobial properties.

    Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.

Industry

    Dye and Pigment Production: The compound’s structure suggests potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one exerts its effects would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with different substituents.

    Benzothiazoles: Compounds with similar benzothiazole structures but different functional groups.

    Pyridine Derivatives: Compounds featuring pyridine rings with various substituents.

Uniqueness

The uniqueness of (2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17-

InChI Key

UYFLAORTCSDPFM-LJPFBKGQSA-N

Isomeric SMILES

CCN1/C(=C\C2=CC=CC=N2)/S/C(=C\3/N(C4=CC=CC=C4S3)C)/C1=O

Canonical SMILES

CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O

Origin of Product

United States

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